Enhanced Potency Against PfTyrRS and Trophozoite‑Stage Parasites Versus ML901
ML471 exhibits a 9.3‑fold lower IC₅₀ for PfTyrRS inhibition compared to the prototypical analog ML901. This improvement translates to a 4.6‑fold increase in trophozoite‑stage potency in a 6‑h pulse assay [1][2].
| Evidence Dimension | Inhibition of PfTyrRS (Kinase‑Glo assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 ± 0.2 µM (n=3) |
| Comparator Or Baseline | ML901: IC₅₀ = 13 ± 3 µM (n=3) |
| Quantified Difference | 9.3‑fold improvement (lower IC₅₀) |
| Conditions | Recombinant PfTyrRS, Kinase‑Glo luminescence assay |
Why This Matters
This quantifies the superior target engagement of ML471, making it a more potent tool compound for PfTyrRS‑dependent antimalarial research.
- [1] Xie, S. C., Tai, C.-W., Morton, C. J., Ma, L., Huang, S.-C., Wittlin, S., Du, Y., Hu, Y., Dogovski, C., Salimimarand, M., Griffin, R., England, D., de la Cruz, E., Deni, I., Yeo, T., ... & Tilley, L. (2024). Table 3. Activities of pyrazolopyrimidine sulfamates in selected biochemical assays. *PLoS Pathogens*, 20(12), e1012429. https://doi.org/10.1371/journal.ppat.1012429.t003 View Source
- [2] Xie, S. C., Tai, C.-W., Morton, C. J., Ma, L., Huang, S.-C., Wittlin, S., Du, Y., Hu, Y., Dogovski, C., Salimimarand, M., Griffin, R., England, D., de la Cruz, E., Deni, I., Yeo, T., ... & Tilley, L. (2024). A potent and selective reaction hijacking inhibitor of *Plasmodium falciparum* tyrosine tRNA synthetase exhibits single dose oral efficacy *in vivo*. *PLoS Pathogens*, 20(12), e1012429. https://doi.org/10.1371/journal.ppat.1012429 View Source
